molecular formula C13H23NS B13251608 (Heptan-4-yl)[2-(thiophen-2-yl)ethyl]amine

(Heptan-4-yl)[2-(thiophen-2-yl)ethyl]amine

Cat. No.: B13251608
M. Wt: 225.40 g/mol
InChI Key: TWPUAUVDTZVQDU-UHFFFAOYSA-N
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Description

(Heptan-4-yl)[2-(thiophen-2-yl)ethyl]amine is an organic compound with the molecular formula C₁₃H₂₃NS. This compound features a heptane chain attached to an amine group, which is further connected to a thiophene ring via an ethyl linkage. The presence of both aliphatic and aromatic components in its structure makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Heptan-4-yl)[2-(thiophen-2-yl)ethyl]amine typically involves the following steps:

    Formation of the Thiophene Derivative: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with phosphorus pentasulfide.

    Alkylation: The thiophene derivative is then alkylated using an appropriate alkyl halide under basic conditions to introduce the ethyl group.

    Amine Introduction: The final step involves the reaction of the alkylated thiophene with heptan-4-ylamine under reductive amination conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution on the thiophene ring.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

(Heptan-4-yl)[2-(thiophen-2-yl)ethyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of (Heptan-4-yl)[2-(thiophen-2-yl)ethyl]amine involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (Heptan-4-yl)[2-(furan-2-yl)ethyl]amine: Similar structure but with a furan ring instead of thiophene.

    (Heptan-4-yl)[2-(pyridin-2-yl)ethyl]amine: Contains a pyridine ring instead of thiophene.

    (Heptan-4-yl)[2-(benzyl)ethyl]amine: Features a benzene ring instead of thiophene.

Uniqueness

(Heptan-4-yl)[2-(thiophen-2-yl)ethyl]amine is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs with furan, pyridine, or benzene rings. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.

Properties

Molecular Formula

C13H23NS

Molecular Weight

225.40 g/mol

IUPAC Name

N-(2-thiophen-2-ylethyl)heptan-4-amine

InChI

InChI=1S/C13H23NS/c1-3-6-12(7-4-2)14-10-9-13-8-5-11-15-13/h5,8,11-12,14H,3-4,6-7,9-10H2,1-2H3

InChI Key

TWPUAUVDTZVQDU-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)NCCC1=CC=CS1

Origin of Product

United States

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